molecular formula C17H18N6O3S2 B12132561 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12132561
M. Wt: 418.5 g/mol
InChI Key: HIVXEKUBDJQSCP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 5 and an amino group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 4-sulfamoylphenyl ring.

Key structural attributes:

  • 1,2,4-Triazole core: Known for metabolic stability and diverse pharmacological applications.
  • 4-Sulfamoylphenyl group: Introduces hydrogen-bonding capacity, which may enhance target selectivity or solubility.

Properties

Molecular Formula

C17H18N6O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H18N6O3S2/c1-11-4-2-3-5-14(11)16-21-22-17(23(16)18)27-10-15(24)20-12-6-8-13(9-7-12)28(19,25)26/h2-9H,10,18H2,1H3,(H,20,24)(H2,19,25,26)

InChI Key

HIVXEKUBDJQSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted triazole compounds

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Physicochemical Properties
Compound Name Substituents (Triazole Position 4/5) Key Functional Groups Melting Point (°C) Yield (%) Reference
Target Compound 4-amino, 5-(2-methylphenyl) Sulfamoylphenyl, acetamide Not reported Not reported -
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-allyl, 5-pyridin-2-yl Acetamide 182–184 65
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Variable phenyl/acetyl substituents 160–200 (range) 50–83
AM31 (Reverse transcriptase inhibitor) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl, acetamide Not reported Not reported
2-[(4-Allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide 4-allyl, 5-(p-tolylthio)methyl 2,6-dimethylphenyl Not reported Not reported

Key Observations :

  • Substituent Effects: Pyridinyl/allyl groups (e.g., 6a ) exhibit moderate yields (50–65%) and lower melting points (161–184°C) compared to furan/phenyl derivatives (e.g., ), which show higher yields (up to 83%) and melting points (160–200°C). The 2-methylphenyl group in the target compound may offer a balance between lipophilicity and steric effects compared to bulkier substituents like p-tolylthio (). Sulfamoylphenyl in the target compound likely enhances solubility relative to non-polar groups (e.g., 2,6-dimethylphenyl in ).

Key Observations :

  • Anti-inflammatory Potential: Furan-2-yl derivatives () showed anti-exudative activity at 10 mg/kg, suggesting the target compound’s 2-methylphenyl group may modulate similar pathways but with altered pharmacokinetics.
  • Antimicrobial Activity : Pyridinyl-containing analogues () demonstrated MIC values as low as 12.5 µg/mL, indicating that the target’s sulfamoylphenyl group could enhance Gram-negative targeting due to increased polarity.
  • Enzyme Inhibition: Hydroxyphenyl-substituted triazoles (e.g., AM31 ) exhibit nanomolar inhibition of HIV reverse transcriptase, whereas the target compound’s methylphenyl group may prioritize anti-inflammatory over antiviral activity.

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